methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methylbenzaldehyde with thiourea and methyl 2-bromoacetate. The reaction proceeds through a cyclization process, forming the thiazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and the amino group play crucial roles in these interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
- Methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
- Methyl 4-amino-3-(2-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Uniqueness
Methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a precursor for the synthesis of novel compounds.
Properties
IUPAC Name |
methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-7-5-3-4-6-8(7)14-10(13)9(11(15)16-2)18-12(14)17/h3-6H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBCUNFJUBTZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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